molecular formula C25H20FNO5 B6544157 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide CAS No. 929371-72-2

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

Cat. No.: B6544157
CAS No.: 929371-72-2
M. Wt: 433.4 g/mol
InChI Key: GHULWGFBQIEZGC-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 2-fluorobenzamide moiety at position 6. Its molecular formula is C₂₅H₂₀FNO₅, with a molecular weight of 433.43 g/mol.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5/c1-14-17-10-8-15(27-25(29)18-6-4-5-7-20(18)26)12-22(17)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULWGFBQIEZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its pharmacological properties, making it an interesting target for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C27H25FNO4C_{27}H_{25}FNO_4, with a molecular weight of approximately 425.49 g/mol. The compound includes multiple functional groups which contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC27H25FNO4
Molecular Weight425.49 g/mol
CAS Number921088-57-5
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways associated with cell growth and apoptosis.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been tested against:

  • Bacteria : E. coli, Staphylococcus aureus
  • Fungi : Candida albicans

These findings suggest potential applications in treating infections where conventional antibiotics may fail.

Case Studies

  • In Vitro Anticancer Study
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound reduced cell viability by 65% at a concentration of 10 µM after 48 hours.
    • : Suggests potential as a lead compound for breast cancer therapeutics.
  • Antimicrobial Efficacy
    • Objective : Assess the antimicrobial activity against clinical isolates of bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Showed inhibition zones of 15 mm against E. coli and 18 mm against S. aureus at 100 µg/disc.
    • : Indicates effectiveness as a potential antimicrobial agent.

Safety Profile

Toxicological evaluations are essential for understanding the safety of this compound. Preliminary studies suggest low toxicity in mammalian cell lines at therapeutic concentrations, but further in vivo studies are needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound: N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide C₂₅H₂₀FNO₅ 2-Fluorobenzamide 433.43 Fluorine enhances electronegativity and potential bioavailability
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide C₂₆H₂₃NO₅ 4-Methylbenzamide 445.46 Methyl group increases hydrophobicity; lacks halogen-mediated electronic effects
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide (F265-0047) C₂₀H₁₉NO₅ Acetamide 353.37 Smaller substituent improves solubility but reduces steric bulk
3-(Difluoromethoxy)-N-(4,5-dihydrothiazol-2-yl)benzamide (867300-96-7) C₁₁H₁₀F₂N₂O₂S Difluoromethoxy, thiazole 296.27 Difluoromethoxy increases lipophilicity; thiazole may enhance binding affinity

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